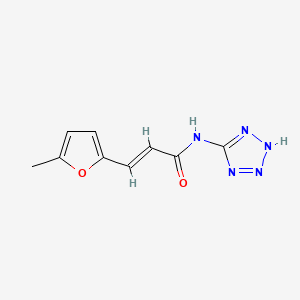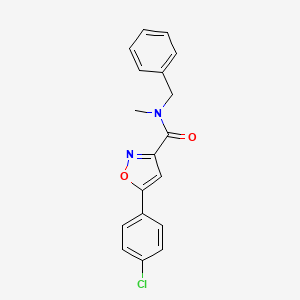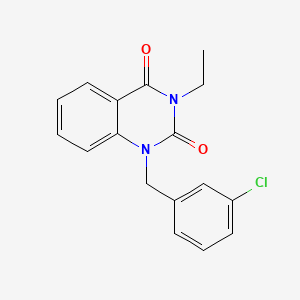
1-(3-氯苄基)-3-乙基-2,4(1H,3H)-喹唑啉二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinazoline derivatives typically involves multi-step reactions that may include ring-opening, cyclization, substitution, and condensation reactions. For instance, Wu et al. (2021) described the synthesis of a quinazoline derivative through a process that incorporated ring-opening, cyclization, and Mannich reactions, among others, to achieve the final compound. This illustrates the complexity and the versatility of synthetic strategies employed in the creation of quinazoline derivatives (Wu et al., 2022).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is often elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and DFT calculations. For example, Wu et al. (2022) confirmed the molecular structure of a synthesized quinazoline derivative using X-ray diffraction, which was consistent with DFT-optimized structures. This underscores the reliability of modern spectroscopic and computational methods in determining the precise molecular geometries of such complex organic compounds (Wu et al., 2022).
Chemical Reactions and Properties
Quinazoline derivatives exhibit a range of chemical reactions, often influenced by their molecular structure. The presence of functional groups such as amino, chloro, and ethoxycarbonyl groups can lead to various chemical transformations. For instance, Smith et al. (1996) developed efficient solid-phase chemistry for the synthesis of 1,3-disubstituted quinazolinediones, demonstrating the versatility of these compounds in chemical synthesis (Smith, Thomson, & Leeson, 1996).
Physical Properties Analysis
The physical properties of quinazoline derivatives, such as solubility, melting points, and crystal structure, are crucial for their practical applications. These properties are often determined through experimental methods and can be influenced by the compound's molecular structure and substituents. For example, the crystal structure analysis of a quinazoline derivative by Caira et al. (2009) provided detailed information on the compound's geometry and intermolecular interactions, highlighting the importance of structural analysis in understanding the physical properties of these compounds (Caira, Georgescu, Georgescu, & Dumitrascu, 2009).
Chemical Properties Analysis
The chemical properties of quinazoline derivatives, including their reactivity, stability, and interactions with biological targets, are of significant interest. The study by Wu et al. (2022) not only elucidated the structure of a quinazoline derivative but also explored its inhibitory activity against SHP2 protein, demonstrating the potential biological relevance of these compounds (Wu et al., 2022).
科学研究应用
合成与生物学潜力
化合物1-(3-氯苄基)-3-乙基-2,4(1H,3H)-喹唑啉二酮虽然在现有研究中没有直接提及,但与喹唑啉酮衍生物领域密切相关,后者因其多样的生物活性及在药物化学中的潜在应用而被广泛研究。研究重点在于合成各种喹唑啉酮衍生物并评估其药理特性,包括抗菌、镇痛和抗炎活性。
一项研究描述了新型喹唑啉酮衍生物的合成,其修饰旨在增强其生物活性。这些修饰包括引入不同的取代基,这些取代基被认为具有抗菌、镇痛和抗炎特性。合成的化合物被表征并评估了它们的生物活性,结果表明某些衍生物表现出显著的活性,这突出了喹唑啉酮骨架在药物开发中的潜力 (Dash 等人,2017)。
化学合成与表征
喹唑啉酮衍生物研究的另一个方面涉及合成方法的开发及其化学性质的探索。一项研究详细介绍了从氯代蒽草酸开始通过两步法合成喹唑啉酮衍生物。这项研究不仅促进了喹唑啉酮的合成化学,还旨在生产具有预期生物活性的化合物,突出了该化合物在合成和药物化学中的重要性 (Párkányi 和 Schmidt,2000)。
分子对接与生物相互作用
此外,喹唑啉酮衍生物已成为分子对接研究的对象,以预测它们与生物靶标的相互作用。例如,一种特定的喹唑啉酮衍生物通过分子对接研究证明与 SHP2 蛋白具有良好的相互作用。这种相互作用表明在靶向 SHP2(一种参与与细胞生长和分化相关的信号转导途径的蛋白质)中具有潜在的治疗应用。此类研究对于理解化合物的活性分子基础和指导靶向治疗剂的开发至关重要 (Wu 等人,2022)。
作用机制
安全和危害
未来方向
Future research on a compound like this could involve further studies of its synthesis, properties, and potential applications. This might include developing more efficient synthesis methods, studying its properties in more detail, and testing its potential uses in areas such as medicine or materials science .
属性
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-ethylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-2-19-16(21)14-8-3-4-9-15(14)20(17(19)22)11-12-6-5-7-13(18)10-12/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYERDDXCFCAENY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

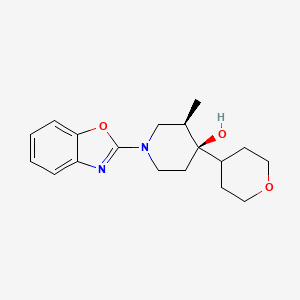
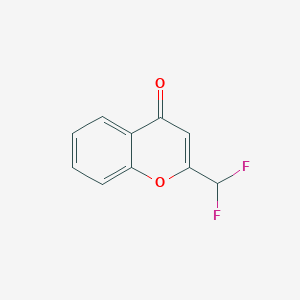
![3-ethyl-8-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5600516.png)
![N-[4-(aminosulfonyl)benzyl]-3-(dimethylamino)benzamide](/img/structure/B5600517.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B5600527.png)
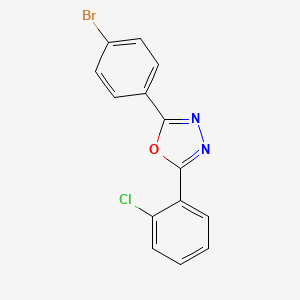
![N-cyclopropyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5600545.png)
![3,4-dimethoxybenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5600546.png)
![5-(2-furyl)-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5600550.png)
![5-(4-methylphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5600556.png)
![1-(4-methylphenoxy)-3-nitrodibenzo[b,f]oxepine](/img/structure/B5600562.png)
